N,5-dimethyl-N-{3-[(4-methylphenyl)thio]propyl}-1,3,4-oxadiazol-2-amine
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Overview
Description
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives often involves the cyclization of appropriate hydrazides with carbon disulfide or by condensation reactions involving hydrazides and carboxylic acids or their derivatives. Specific methodologies for synthesizing N,5-dimethyl-N-{3-[(4-methylphenyl)thio]propyl}-1,3,4-oxadiazol-2-amine could involve the aminomethylation of 5-phenyl-1,3,4-oxadiazole-2-thione derivatives or similar precursors (Roman et al., 2007).
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is crucial for their chemical behavior and potential applications. These compounds often exhibit planar structures due to the conjugation within the oxadiazole ring, leading to significant electronic delocalization. This delocalization can affect the electronic, optical, and chemical properties of the compounds. Crystallographic studies, such as those performed on related compounds, provide insights into the arrangement of atoms and the presence of intramolecular or intermolecular interactions, which are vital for understanding the compound's reactivity and stability (Pyrih et al., 2023).
properties
IUPAC Name |
N,5-dimethyl-N-[3-(4-methylphenyl)sulfanylpropyl]-1,3,4-oxadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c1-11-5-7-13(8-6-11)19-10-4-9-17(3)14-16-15-12(2)18-14/h5-8H,4,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJZLGWFUNNPAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCCN(C)C2=NN=C(O2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,5-dimethyl-N-{3-[(4-methylphenyl)thio]propyl}-1,3,4-oxadiazol-2-amine |
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